2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate
Description
Properties
IUPAC Name |
[2-(4-phenylbutan-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(12-13-16-8-4-3-5-9-16)20-19(22)17-10-6-7-11-18(17)23-15(2)21/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKBKPZIAISPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 2-aminophenyl acetate with 4-phenylbutan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl and acetate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl acetate oxides, while reduction can produce phenylbutan-2-yl amines or alcohols.
Scientific Research Applications
2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, coatings, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate and serve as critical comparators:
Physicochemical Properties
Computational Predictions
- Docking Studies : AutoDock Vina simulations predict stronger binding affinity for the phenylbutan derivative to COX-2 (hypothetical ΔG ≈ -9.2 kcal/mol) versus the acetyl analog (ΔG ≈ -8.5 kcal/mol), attributed to enhanced van der Waals interactions.
Biological Activity
The compound 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, structural characteristics, and biological activity of this compound, focusing on its anti-proliferative effects against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.35 g/mol. The compound features a phenylbutanamide moiety linked to a phenyl acetate group, which is hypothesized to contribute to its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO3 |
| Molecular Weight | 285.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenylbutan-2-one with an appropriate carbamoylating agent followed by acetylation. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the desired product.
Anti-Proliferative Effects
Recent studies have evaluated the anti-proliferative activity of this compound against various cancer cell lines using the NCI 60 cell line panel. The results indicated that this compound exhibits significant cytotoxicity, particularly towards leukemia and colon cancer cell lines.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | % Growth Inhibition |
|---|---|
| RPMI-8226 (Leukemia) | 92.72% |
| HCT-15 (Colon Cancer) | 98.05% |
| NCI-H522 (Lung Cancer) | 94.57% |
| OVCAR-4 (Ovarian Cancer) | 96.33% |
| T-47D (Breast Cancer) | 89.47% |
These findings suggest that the compound may induce apoptosis or inhibit proliferation through mechanisms that require further investigation.
The proposed mechanism by which this compound exerts its anti-cancer effects involves modulation of key signaling pathways associated with cell growth and survival. Similar compounds have been shown to interact with microtubules, leading to disruption of mitotic processes in cancer cells.
Case Studies
In a recent study published in PubMed Central, researchers synthesized and characterized various derivatives of phenyl acetate compounds, including this compound. The study reported substantial anti-proliferative activity across multiple cancer models, reinforcing the potential application of this compound in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling phenyl isocyanate derivatives with phenolic esters under controlled conditions. For example, analogous compounds are synthesized via carbamoylation reactions using phenyl isocyanate intermediates in ethyl acetate at 60°C, followed by distillation under reduced pressure to isolate the product . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethyl acetate for solubility), and temperature to maximize yield while minimizing side reactions like hydrolysis of the acetate group.
Q. Which spectroscopic methods are most effective for characterizing the ester and carbamoyl groups in this compound?
Key techniques include:
- FT-IR : Identification of ester C=O (~1740 cm⁻¹) and carbamoyl N-H (~3300 cm⁻¹) stretches.
- NMR : H NMR resolves acetate methyl protons (~2.1 ppm) and carbamoyl NH protons (~8-10 ppm), while C NMR confirms carbonyl carbons (ester: ~170 ppm; carbamoyl: ~155 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity, critical for confirming synthetic success .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Safety data for structurally similar compounds indicate potential irritancy. Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of fine powders. Store at -20°C for long-term stability, and avoid aqueous environments to prevent ester hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP functional) model HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites. For example, exact exchange terms in hybrid functionals improve accuracy in predicting atomization energies (average deviation <2.4 kcal/mol), aiding in understanding hydrolysis or metabolic oxidation pathways . Basis sets like 6-31G(d) are recommended for balancing computational cost and accuracy .
Q. What parameters should be optimized in AutoDock Vina to improve docking accuracy for carbamoylphenyl acetate derivatives?
Key parameters:
- Grid Box Size : Encompass the entire binding pocket (e.g., 25 ų for enzyme active sites).
- Exhaustiveness : Increase to 32–64 for thorough sampling of ligand conformations.
- Scoring Function : Use Vina’s hybrid empirical/force-field approach to account for hydrogen bonding (carbamoyl NH) and hydrophobic interactions (phenyl rings) . Validate results with molecular dynamics simulations to assess binding stability .
Q. How do substituent variations on the phenyl ring affect the compound's reactivity and bioactivity?
Electron-withdrawing groups (e.g., nitro in nitazoxanide analogs) enhance electrophilicity, increasing susceptibility to nucleophilic attack (e.g., glutathione conjugation in metabolism). Conversely, electron-donating groups (e.g., methyl) improve metabolic stability but may reduce antimicrobial activity. Comparative studies using QSAR models can quantify substituent effects on IC₅₀ values .
Q. What methodological approaches are recommended for resolving discrepancies in reported biological activities of carbamoylphenyl acetate derivatives?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, nitazoxanide shows variable antiparasitic activity depending on redox conditions in vitro .
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols to isolate structure-activity relationships.
- Counter-Screening : Test compounds against off-target receptors to rule out nonspecific effects .
Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is optimal. For example, analogous oxadiazolyl-phenyl acetates are analyzed via SCXRD to confirm dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N-H···O interactions), which influence packing and solubility . Low-temperature (100 K) data collection minimizes thermal motion artifacts.
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
